molecular formula C10H18 B12524841 2,3,5-Trimethylbicyclo[2.2.1]heptane CAS No. 681272-35-5

2,3,5-Trimethylbicyclo[2.2.1]heptane

Cat. No.: B12524841
CAS No.: 681272-35-5
M. Wt: 138.25 g/mol
InChI Key: LFFRHZAGVMODPV-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbicyclo[2.2.1]heptane is a bicyclic hydrocarbon with the molecular formula C10H18. This compound is part of the bicyclo[2.2.1]heptane family, which is characterized by a unique bridged ring structure. The compound is known for its stability and distinctive chemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylbicyclo[2.2.1]heptane typically involves the catalytic hydrogenation of terpenes. One common method is the hydrogenation of pinene derivatives under high pressure and temperature conditions using a metal catalyst such as palladium or platinum . The reaction proceeds efficiently, yielding the desired bicyclic structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems allows for the efficient and large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-Trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound .

Scientific Research Applications

2,3,5-Trimethylbicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2,3,5-Trimethylbicyclo[2.2.1]heptane exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives may act on specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Uniqueness: 2,3,5-Trimethylbicyclo[2.2.1]heptane is unique due to its specific methyl group arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

681272-35-5

Molecular Formula

C10H18

Molecular Weight

138.25 g/mol

IUPAC Name

2,3,5-trimethylbicyclo[2.2.1]heptane

InChI

InChI=1S/C10H18/c1-6-4-9-5-10(6)8(3)7(9)2/h6-10H,4-5H2,1-3H3

InChI Key

LFFRHZAGVMODPV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2CC1C(C2C)C

Origin of Product

United States

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